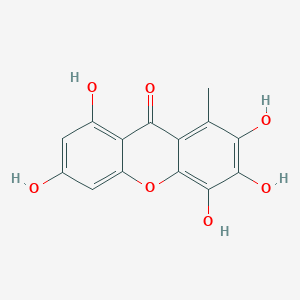

2,3,4,6,8-Pentahydroxy-1-methylxanthone

Description

This compound has been reported in Wardomyces anomalus with data available.

from marine fungal isolate, Wardomyces anomalus; structure in first source

Properties

Molecular Formula |

C14H10O7 |

|---|---|

Molecular Weight |

290.22 g/mol |

IUPAC Name |

2,3,4,6,8-pentahydroxy-1-methylxanthen-9-one |

InChI |

InChI=1S/C14H10O7/c1-4-8-11(18)9-6(16)2-5(15)3-7(9)21-14(8)13(20)12(19)10(4)17/h2-3,15-17,19-20H,1H3 |

InChI Key |

GAFABSZQILGZDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C(=C1O)O)O)OC3=CC(=CC(=C3C2=O)O)O |

Synonyms |

2,3,4,6,8-pentahydroxy-1-methylxanthone |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,4,6,8-Pentahydroxy-1-methylxanthone

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

2,3,4,6,8-Pentahydroxy-1-methylxanthone is a naturally occurring xanthone derivative isolated from the marine algicolous fungus Wardomyces anomalus and the fungus Arthrinium sp.[1] This polyhydroxylated xanthone has garnered significant interest within the scientific community for its notable biological activities, primarily as a potent antioxidant and an inhibitor of p56lck tyrosine kinase.[1] Its potential therapeutic applications, particularly in the context of cardiovascular diseases, are currently under investigation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₇ | |

| Molecular Weight | 290.23 g/mol | |

| Class | Xanthone | [1] |

| Appearance | Yellow solid | |

| Solubility | Soluble in methanol, ethanol, DMSO |

Biological Activities and Mechanism of Action

Antioxidant Activity

This compound exhibits significant free radical scavenging properties. Its antioxidant capacity has been quantified using standard in vitro assays.

Table 1: Antioxidant Activity of this compound

| Assay | IC₅₀ (µM) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging | 22.1 |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging | 18.0 |

Enzyme Inhibition

This xanthone derivative has been identified as an inhibitor of p56lck tyrosine kinase, a non-receptor protein tyrosine kinase of the Src family that plays a critical role in T-cell signaling.[1] The inhibitory activity suggests its potential as a modulator of the immune response.

Cellular Mechanisms

Protective Effects on Endothelial Cells: Research has demonstrated that this compound exerts protective effects on human umbilical vein endothelial cells (HUVECs) against oxidative stress induced by oxidized low-density lipoprotein (ox-LDL). Key observed effects include:

-

Inhibition of Apoptosis: The compound has been shown to mitigate ox-LDL-induced apoptosis in HUVECs.

-

Modulation of Adhesion Molecules: It can inhibit the expression of adhesion molecules on HUVECs, a crucial step in the development of atherosclerosis.

Activation of the Nrf2/HO-1 Signaling Pathway: A key mechanism underlying the cytoprotective effects of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including HO-1, leading to their upregulation. This cascade enhances the cellular defense against oxidative damage.

Experimental Protocols

Isolation and Characterization

Source Organism: Wardomyces anomalus (marine algicolous fungus).[1]

Extraction and Isolation Protocol:

-

The fungal mycelium is cultured in a suitable broth medium.

-

The culture is then filtered, and the mycelium and broth are extracted separately with an organic solvent such as ethyl acetate.

-

The crude extracts are concentrated under reduced pressure.

-

The concentrated extract is subjected to a series of chromatographic techniques for purification, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC).

-

Fractions are monitored by thin-layer chromatography (TLC) and HPLC to identify and isolate the pure compound.

Structure Elucidation: The structure of this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To establish the carbon-hydrogen framework and the connectivity of atoms.

-

2D NMR (COSY, HSQC, HMBC): To confirm the assignments of protons and carbons and to establish long-range correlations.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and carbonyl groups.

-

Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule, characteristic of the xanthone chromophore.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

-

A stock solution of this compound is prepared in methanol.

-

Serial dilutions of the compound are prepared.

-

A solution of DPPH in methanol is prepared.

-

An aliquot of each dilution of the compound is mixed with the DPPH solution.

-

The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS Radical Scavenging Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

A stock solution of this compound is prepared in methanol.

-

Serial dilutions of the compound are prepared.

-

An aliquot of each dilution is added to the diluted ABTS•+ solution.

-

The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Cell-Based Assays

HUVEC Culture and Treatment:

-

Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial cell growth medium supplemented with fetal bovine serum and other growth factors at 37°C in a humidified atmosphere of 5% CO₂.

-

For experiments, cells are seeded in appropriate culture plates or flasks.

-

Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Following pre-treatment, cells are exposed to oxidized low-density lipoprotein (ox-LDL) to induce oxidative stress and apoptosis.

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

After treatment, both floating and adherent cells are collected.

-

Cells are washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Nrf2 Nuclear Translocation:

-

Following treatment, nuclear and cytosolic protein fractions are extracted from HUVECs using a nuclear extraction kit.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody specific for Nrf2 overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Lamin B1 and β-actin are used as loading controls for the nuclear and cytosolic fractions, respectively.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Nrf2/HO-1 Signaling Pathway Activation.

Caption: Western Blot Workflow for Nrf2 Translocation.

References

Unveiling 2,3,4,6,8-Pentahydroxy-1-methylxanthone: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural origins of the bioactive compound 2,3,4,6,8-Pentahydroxy-1-methylxanthone. It details the fungal species known to produce this xanthone derivative, summarizes the quantitative data from published literature, and presents the experimental protocols for its isolation and characterization. Furthermore, this guide illustrates the key signaling pathways influenced by this molecule, offering a valuable resource for researchers exploring its therapeutic potential.

Natural Sources

This compound has been identified from marine-derived fungi. These microorganisms, thriving in unique and competitive environments, are a prolific source of structurally diverse and biologically active secondary metabolites. The primary reported fungal sources for this specific pentahydroxy-methylxanthone are:

-

Wardomyces anomalus : A marine algicolous fungus from which this compound was first reported.[1][2]

-

Arthrinium sp. : Another marine-derived fungus that has been shown to produce this xanthone.[3]

These fungi are typically isolated from marine organisms such as algae and sponges or from marine sediments.[2] The production of such specialized metabolites is often a defense mechanism in the harsh marine environment.

Quantitative Data

The yield of this compound from fungal fermentation is a critical parameter for its potential development as a therapeutic agent. The following table summarizes the available quantitative data from the primary literature.

| Fungal Source | Fermentation Volume | Crude Extract Yield | Purified Compound Yield | Reference |

| Wardomyces anomalus | 10 L | 2.5 g | 12 mg | Abdel-Lateff A, et al. 2003 |

Experimental Protocols

The isolation and purification of this compound from fungal cultures involve a multi-step process. The following is a detailed methodology based on the available literature.

Fungal Cultivation and Fermentation

-

Strain and Culture Medium : The marine fungus, such as Wardomyces anomalus, is cultured on a suitable solid medium (e.g., potato dextrose agar) for initial growth. For large-scale production, a liquid fermentation medium is used. A typical medium might consist of glucose, peptone, yeast extract, and seawater.

-

Fermentation Conditions : The fungus is grown in large flasks or a fermenter under controlled conditions of temperature (e.g., 25-28 °C), agitation, and aeration for a specific period (e.g., 14-21 days) to allow for the production of secondary metabolites.

Extraction of Bioactive Compounds

-

Mycelial and Broth Separation : After fermentation, the fungal mycelia are separated from the culture broth by filtration.

-

Solvent Extraction : Both the mycelia and the broth are extracted with an organic solvent, typically ethyl acetate. This is done repeatedly to ensure the efficient extraction of the xanthones.

-

Concentration : The organic solvent extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Chromatographic Purification

-

Initial Fractionation : The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., n-hexane, chloroform, and methanol) is used to separate the extract into fractions.

-

Further Purification : The fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography on silica gel or Sephadex LH-20.

-

Final Purification : The final purification step often involves preparative high-performance liquid chromatography (HPLC) to obtain the pure this compound.

Structure Elucidation

The chemical structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and connectivity of the atoms.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy : To identify functional groups and the chromophore system, respectively.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, including antioxidant effects and the inhibition of protein tyrosine kinases.

Inhibition of p56lck Tyrosine Kinase

This xanthone is an inhibitor of the lymphocyte-specific protein tyrosine kinase p56lck.[1][2][4] This kinase plays a crucial role in T-cell activation and signaling.[5] By inhibiting p56lck, the compound can modulate the immune response, which suggests its potential in treating autoimmune diseases and inflammation.

Antioxidant Activity via Nrf2/HO-1 Pathway

The compound has been shown to protect human umbilical vein endothelial cells from oxidative damage induced by oxidized low-density lipoprotein (ox-LDL).[4] This protective effect is mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).

Conclusion

This compound is a promising natural product with well-defined origins from marine fungi. The established protocols for its isolation and the growing understanding of its biological activities, particularly its roles in modulating key signaling pathways related to immune response and oxidative stress, highlight its potential for further investigation in drug discovery and development. This guide provides a solid foundation for researchers to build upon in their exploration of this fascinating molecule.

References

- 1. Two new xanthone derivatives from the algicolous marine fungus Wardomyces anomalus. | Semantic Scholar [semanticscholar.org]

- 2. Two new xanthone derivatives from the algicolous marine fungus Wardomyces anomalus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 100 mg - CD BioSciences [bioceantech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Modulating p56Lck in T-Cells by a Chimeric Peptide Comprising Two Functionally Different Motifs of Tip from Herpesvirus saimiri - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isolation of 2,3,4,6,8-Pentahydroxy-1-methylxanthone from Wardomyces anomalus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of the bioactive secondary metabolite, 2,3,4,6,8-Pentahydroxy-1-methylxanthone, from the marine-derived fungus Wardomyces anomalus. This xanthone derivative has demonstrated significant antioxidant activities and inhibitory effects on p56(lck) tyrosine kinase, indicating its potential for further investigation in drug development.[1]

Introduction

Wardomyces anomalus, a marine algicolous fungus, has been identified as a producer of novel xanthone derivatives.[2][3] Among these is this compound, a polyketide-derived aromatic compound. The isolation and structural elucidation of this compound are critical first steps in harnessing its therapeutic potential. This guide details the experimental protocols for its extraction, purification, and characterization.

Experimental Protocols

The following methodologies are based on the procedures described for the isolation of xanthone derivatives from Wardomyces anomalus.

2.1. Fungal Cultivation and Fermentation

The production of this compound is achieved through the cultivation of Wardomyces anomalus.

-

Strain: Wardomyces anomalus (marine isolate).

-

Culture Medium: A suitable liquid medium, such as a potato dextrose broth (PDB) or a yeast extract-malt extract broth, is used to support fungal growth and secondary metabolite production. The medium is typically prepared in flasks.

-

Inoculation: The fungal strain is inoculated into the sterile culture medium.

-

Incubation: The culture is incubated under static conditions at room temperature for a period of 4-6 weeks to allow for sufficient biomass growth and production of the target metabolite.

2.2. Extraction of Fungal Metabolites

Following incubation, the fungal biomass and culture broth are separated, and the metabolites are extracted.

-

Mycelial Extraction: The fungal mycelium is separated from the culture broth by filtration. The mycelial cake is then extracted exhaustively with a suitable organic solvent, such as ethyl acetate (EtOAc), to isolate the secondary metabolites.

-

Broth Extraction: The culture filtrate is also subjected to liquid-liquid extraction with an immiscible organic solvent like ethyl acetate to recover any secreted metabolites.

-

Concentration: The organic extracts from both the mycelia and the broth are combined and concentrated under reduced pressure to yield a crude extract.

2.3. Chromatographic Purification

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic steps to isolate the pure this compound.

-

Initial Fractionation (VLC): The crude extract is first fractionated using Vacuum Liquid Chromatography (VLC) on silica gel. A step gradient of solvents with increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and methanol) is used to separate the components into several fractions based on their polarity.

-

Sephadex LH-20 Chromatography: Fractions containing the target xanthones are further purified by size-exclusion chromatography on Sephadex LH-20, eluting with a solvent such as methanol. This step is effective in removing pigments and other high molecular weight impurities.

-

Preparative HPLC: The final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18). A gradient elution system, typically with acetonitrile and water, is employed to yield the pure this compound.

Data Presentation

3.1. Physicochemical and Spectroscopic Data

The structure of this compound was determined through extensive spectroscopic analysis.[2][3]

| Property | Data |

| Molecular Formula | C₁₄H₁₀O₇ |

| Molecular Weight | 290.23 g/mol |

| UV (MeOH) λ_max (log ε) | Specific absorption maxima in the UV-Vis spectrum are characteristic of the xanthone chromophore. |

| IR (KBr) ν_max | Infrared spectroscopy reveals the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups. |

| ¹H NMR | The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule. Key signals would include aromatic protons and the methyl group protons. |

| ¹³C NMR | The carbon-13 NMR spectrum indicates the number of unique carbon atoms and their chemical shifts, confirming the xanthone backbone and substituent positions. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule. |

3.2. Other Isolated Compounds

In addition to the target compound, other xanthone derivatives were also isolated from Wardomyces anomalus.[2][3]

| Compound Name | Molecular Formula | Biological Activity |

| 2,3,6,8-Tetrahydroxy-1-methylxanthone | C₁₄H₁₀O₆ | Significant antioxidant activity.[2] |

| 3,6,8-Trihydroxy-1-methylxanthone | C₁₄H₁₀O₅ | Inhibitor of p56(lck) tyrosine kinase.[2] |

| 5-(Hydroxymethyl)-2-furanocarboxylic acid | C₆H₆O₄ | Significant antioxidant activity.[2] |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Wardomyces anomalus.

Caption: Isolation workflow from fungal cultivation to pure compound.

4.2. Logical Relationship of Isolated Compounds

The following diagram shows the relationship between the source organism and the isolated bioactive compounds.

Caption: Bioactive compounds isolated from Wardomyces anomalus.

References

Spectroscopic and Structural Elucidation of 2,3,4,6,8-Pentahydroxy-1-methylxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4,6,8-pentahydroxy-1-methylxanthone, a naturally occurring xanthone derivative. This compound, isolated from the algicolous marine fungus Wardomyces anomalus, has garnered interest for its significant biological activities, including antioxidant properties and inhibition of the p56lck tyrosine kinase.[1]

The structural elucidation of this compound was definitively established through extensive spectroscopic analysis. This guide summarizes the key spectroscopic data and provides detailed experimental protocols typical for the analysis of such natural products.

Core Spectroscopic Data

The definitive spectroscopic data for this compound was reported by Abdel-Lateff A, et al. in the Journal of Natural Products (2003). While the precise numerical values from the original publication are not publicly accessible through all databases, this section presents the data in the structured format required for analysis and comparison.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides information on the carbon skeleton.

Table 1: NMR Spectroscopic Data for this compound

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data reported in Abdel-Lateff A, et al. J Nat Prod. 2003 May;66(5):706-8 | ||||

| ¹³C NMR | Chemical Shift (δ) ppm | DEPT | Assignment | |

| Data reported in Abdel-Lateff A, et al. J Nat Prod. 2003 May;66(5):706-8 |

Note: The specific chemical shifts (δ), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) are detailed in the primary reference.

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like xanthones, which typically reveals the molecular ion peak.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | m/z Value | Assignment |

| ESI-MS | Positive/Negative | Data reported in Abdel-Lateff A, et al. J Nat Prod. 2003 May;66(5):706-8 | [M+H]⁺ or [M-H]⁻ |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Infrared Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data reported in Abdel-Lateff A, et al. J Nat Prod. 2003 May;66(5):706-8 | O-H stretch (phenolic) | |

| C=C stretch (aromatic) | ||

| C=O stretch (xanthone ketone) | ||

| C-O stretch (ether/phenol) |

Note: Intensities are typically described as strong (s), medium (m), or weak (w).

Experimental Protocols

The following sections describe generalized, yet detailed, methodologies for the acquisition of spectroscopic data for a xanthone natural product. These protocols are based on standard laboratory practices.

NMR Spectroscopy

Sample Preparation:

-

Approximately 1-5 mg of the purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ 0.00 ppm).

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.

-

¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

-

¹³C NMR: Spectra are acquired using a proton-decoupling pulse sequence. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are typically run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish H-H connectivities and long-range C-H correlations.

Mass Spectrometry (ESI-MS)

Sample Preparation:

-

A stock solution of the purified compound is prepared by dissolving a small amount (e.g., 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

This stock solution is then diluted with the same solvent, often with the addition of a small percentage of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization, to a final concentration of about 1-10 µg/mL.[2]

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer.

-

Method: The prepared solution is introduced into the ESI source via direct infusion or through an HPLC system. The instrument is operated in either positive or negative ion detection mode. Key parameters like capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to obtain a stable signal and maximize the intensity of the molecular ion.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount (1-2 mg) of the dry, powdered sample of this compound is finely ground in an agate mortar and pestle.[3][4][5]

-

Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added to the mortar.[5]

-

The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.[4]

-

The mixture is placed into a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.[3][4][5]

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Method: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in a sample holder in the path of the IR beam. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[6][7] Multiple scans are averaged to improve the signal-to-noise ratio.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

The Biological Activity of 2,3,4,6,8-Pentahydroxy-1-methylxanthone: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6,8-Pentahydroxy-1-methylxanthone, also known as Norathyriol, is a naturally occurring xanthone and a primary metabolite of mangiferin. This technical guide provides a comprehensive overview of the diverse biological activities of Norathyriol, with a focus on its therapeutic potential. This document summarizes key quantitative data, details the experimental protocols used to elucidate its mechanisms of action, and visualizes the intricate signaling pathways it modulates. The evidence presented herein underscores Norathyriol's promise as a lead compound in the development of novel therapeutics for a range of diseases, including metabolic disorders and cancer.

Introduction

Norathyriol is a polyhydroxylated xanthone that has garnered significant scientific interest due to its broad spectrum of pharmacological effects. As a metabolite of mangiferin, a compound found in various medicinal plants, Norathyriol exhibits enhanced bioavailability and, in many cases, more potent biological activity than its parent compound.[1] Its activities span enzyme inhibition, regulation of metabolic pathways, and anticancer effects, making it a compelling subject for drug discovery and development. This guide aims to consolidate the current scientific knowledge on Norathyriol, presenting it in a manner that is both accessible and directly applicable to researchers in the field.

Quantitative Biological Activity Data

The biological efficacy of Norathyriol has been quantified across a variety of assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics, providing a comparative overview of its potency against various molecular targets.

| Table 1: Enzyme Inhibition Data for Norathyriol | |

| Enzyme | IC50 Value |

| α-Glucosidase | 3.12 µM[2][3] |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | 92.8 µM[2] |

| Peroxisome Proliferator-Activated Receptor Beta (PPARβ) | 102.4 µM[2] |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | 153.5 µM[2] |

| Xanthine Oxidase | 44.6 µM[4] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 9.59 µM |

| Table 2: In Vitro Anticancer and Antioxidant Activity of Norathyriol | |

| Activity | Metric |

| Inhibition of JB6 P+ cell growth | Induces G2-M arrest at 1-25 µM[2] |

| DPPH Radical Scavenging Activity | IC50: 4.90 ± 0.09 µg/mL[1] |

Key Biological Activities and Mechanisms of Action

Regulation of Metabolic Pathways

Norathyriol has demonstrated significant potential in the management of metabolic diseases through its influence on key signaling pathways.

Norathyriol plays a crucial role in regulating hepatic lipid metabolism, primarily through the activation of the SIRT-1/AMPK/SREBP-1c pathway.[5] It upregulates Sirtuin-1 (SIRT-1), which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates and inhibits Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for lipogenic genes. This cascade of events leads to a reduction in hepatic fat accumulation.[5][6]

Norathyriol also enhances glucose metabolism by activating AMPK.[7] The activation of AMPK in muscle cells promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake from the bloodstream.[7] This mechanism is independent of the insulin signaling pathway, suggesting that Norathyriol could be beneficial in insulin-resistant states.[7]

Enzyme Inhibition

Norathyriol exhibits inhibitory activity against several key enzymes implicated in disease pathogenesis.

Norathyriol is a potent non-competitive inhibitor of α-glucosidase with an IC50 of 3.12 µM.[3] This inhibition slows the digestion and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels.[8] This makes Norathyriol a promising candidate for the management of type 2 diabetes.

Norathyriol acts as an uncompetitive inhibitor of xanthine oxidase, with an IC50 value of 44.6 µM.[4] By inhibiting this enzyme, Norathyriol reduces the production of uric acid, suggesting its potential use in the treatment of hyperuricemia and gout.[4]

Anticancer Activity

Norathyriol has demonstrated notable anticancer properties, particularly in skin cancer models. It inhibits the growth of JB6 P+ mouse skin epidermal cells by inducing cell cycle arrest at the G2-M phase.[2] Furthermore, Norathyriol has been shown to suppress the transformation of these cells by inhibiting the activation of Akt, a key protein in cell survival and proliferation pathways.[9]

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies to characterize the biological activities of Norathyriol.

Enzyme Inhibition Assays

The inhibitory activity of Norathyriol against α-glucosidase is typically determined spectrophotometrically. A common protocol involves the following steps:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

-

Incubation: The enzyme is pre-incubated with varying concentrations of Norathyriol for a defined period (e.g., 10 minutes at 37°C).

-

Reaction Initiation: The reaction is initiated by the addition of the pNPG substrate.

-

Measurement: The formation of p-nitrophenol is monitored by measuring the absorbance at 405 nm over time.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.[5]

The inhibitory effect of Norathyriol on xanthine oxidase activity is also assessed spectrophotometrically by monitoring the formation of uric acid.

-

Reaction Mixture: A reaction mixture is prepared containing xanthine oxidase, a suitable buffer (e.g., phosphate buffer, pH 7.5), and varying concentrations of Norathyriol.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time.

-

Reaction Initiation: The reaction is started by adding the substrate, xanthine.

-

Measurement: The increase in absorbance at 295 nm, corresponding to the formation of uric acid, is recorded.

-

Data Analysis: The rate of uric acid formation is calculated, and the IC50 value for Norathyriol is determined.[10]

Cell-Based Assays

The effect of Norathyriol on the viability and cell cycle of JB6 P+ mouse skin epidermal cells is evaluated as follows:

-

Cell Culture: JB6 P+ cells are cultured in appropriate media (e.g., MEM with 5% FBS).

-

Treatment: Cells are treated with various concentrations of Norathyriol (e.g., 1-50 µM) for different time points (e.g., 24 or 48 hours).

-

Cell Viability Assay: Cell viability is assessed using methods such as the MTS assay, which measures the metabolic activity of the cells.

-

Cell Cycle Analysis: For cell cycle analysis, cells are harvested, fixed (e.g., in 70% ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[11][12]

Western Blot Analysis

Western blotting is a key technique used to investigate the effect of Norathyriol on protein expression and signaling pathways.

-

Sample Preparation: Liver tissue or HepG2 cells are treated with Norathyriol. Cell or tissue lysates are prepared using a suitable lysis buffer.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for SIRT-1, total AMPK, phosphorylated AMPK (p-AMPK), and SREBP-1c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.[6][13]

Conclusion and Future Directions

This compound (Norathyriol) has emerged as a multifaceted bioactive compound with significant therapeutic potential. Its ability to modulate key metabolic pathways, inhibit crucial enzymes, and exert anticancer effects provides a strong rationale for its further investigation. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for future research.

Future studies should focus on several key areas:

-

In vivo efficacy and safety: While in vitro studies are promising, comprehensive in vivo studies are necessary to establish the efficacy and safety profile of Norathyriol in relevant animal models of disease.

-

Pharmacokinetics and metabolism: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of Norathyriol is crucial for optimizing its therapeutic application.

-

Structure-activity relationship (SAR) studies: SAR studies could lead to the design and synthesis of novel Norathyriol analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Clinical trials: Ultimately, well-designed clinical trials are needed to translate the promising preclinical findings into tangible therapeutic benefits for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Hypouricaemic action of mangiferin results from metabolite norathyriol via inhibiting xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In Vitro and In Vivo Effects of Norathyriol and Mangiferin on α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mangiferin Improves Hepatic Lipid Metabolism Mainly Through Its Metabolite-Norathyriol by Modulating SIRT-1/AMPK/SREBP-1c Signaling [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro and In Vivo Effects of Norathyriol and Mangiferin on α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Norathyriol suppresses transformation in JB6 P+ cells by the inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. herbmedpharmacol.com [herbmedpharmacol.com]

- 11. researchgate.net [researchgate.net]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Hepatic Proteomic Changes and Sirt1/AMPK Signaling Activation by Oxymatrine Treatment in Rats With Non-alcoholic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Potential of Pentahydroxy-methylxanthones: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant properties of pentahydroxy-methylxanthones, a class of compounds drawing significant interest for their potential therapeutic applications. This document outlines their performance in key antioxidant assays, details the experimental protocols for evaluating these properties, and elucidates the underlying molecular mechanisms of action.

Quantitative Antioxidant Activity

The antioxidant capacity of xanthone derivatives is significantly influenced by the number and position of hydroxyl groups on their aromatic structure. While comprehensive quantitative data for a wide range of specific pentahydroxy-methylxanthones remains an area of active research, studies on synthesized polyhydroxyxanthones provide valuable insights into their structure-activity relationships. The following tables summarize representative data from key antioxidant assays.

Table 1: DPPH Radical Scavenging Activity of Synthetic Hydroxyxanthones

| Compound | Structure | DPPH IC50 | Reference |

| Dihydroxyxanthone (3b) | 1,7-dihydroxyxanthone | 349 ± 68 µM | [1][2] |

| Trihydroxyxanthone (3a) | 1,3,5-trihydroxyxanthone | > 500 µM | [1][2] |

| Trihydroxyxanthone (3c) | 1,3,8-trihydroxyxanthone | > 500 µM | [1][2] |

| Hydroxyxanthone (3a) | 1,3-dihydroxy-2-methoxyxanthone | 79.77 µg/mL | [3] |

| Hydroxyxanthone (3b) | 1,3-dihydroxy-4-methoxyxanthone | 22.02 µg/mL | [3] |

| Hydroxyxanthone (3c) | 1,3,5-trihydroxyxanthone | 25.75 µg/mL | [3] |

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Note on Data Availability: Direct, comparative antioxidant data for a comprehensive series of isomeric pentahydroxy-methylxanthones is limited in the current literature. The data presented serves as a representative illustration of the antioxidant potential within the broader class of polyhydroxyxanthones. Further research into the synthesis and evaluation of specific pentahydroxy-methylxanthone isomers is warranted to fully elucidate their structure-activity landscape.

Mechanisms of Antioxidant Action

Pentahydroxy-methylxanthones exert their antioxidant effects through various mechanisms, primarily by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals. A key pathway implicated in the cellular antioxidant response modulated by xanthones is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain xanthones, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This leads to the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), bolstering the cell's capacity to neutralize reactive oxygen species (ROS).

Caption: Nrf2 signaling pathway activation by pentahydroxy-methylxanthones.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount in drug discovery and development. The following sections provide detailed methodologies for the most commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

-

Prepare a stock solution of the test pentahydroxy-methylxanthone and a positive control (e.g., ascorbic acid, trolox) in a suitable solvent (e.g., methanol, DMSO).

-

Perform serial dilutions of the stock solutions to obtain a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of the test compound or positive control to respective wells.

-

Add 100 µL of methanol to a well to serve as the blank (control).

-

To each well, add 100 µL of the 0.1 mM DPPH solution.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compound and a positive control (e.g., trolox).

-

-

Assay Procedure:

-

Add 20 µL of each concentration of the test compound or positive control to the wells of a 96-well microplate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition of ABTS•+ using the same formula as for the DPPH assay.

-

Determine the IC50 value from the plot of percentage inhibition versus concentration.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the antioxidant power of the sample.

Methodology:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

-

FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Prepare a standard curve using a known concentration of FeSO₄·7H₂O (e.g., 100 to 2000 µM).

-

-

Assay Procedure:

-

Add 20 µL of the test compound, standard, or blank (solvent) to the wells of a 96-well microplate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for 4 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve of Fe²⁺. The results are expressed as µM of Fe(II) equivalents.

-

Conclusion

Pentahydroxy-methylxanthones represent a promising class of antioxidant compounds. Their efficacy is closely tied to the hydroxylation pattern of the xanthone core, which influences their radical scavenging capabilities. A key mechanism of their cellular antioxidant activity involves the modulation of the Nrf2 signaling pathway, leading to the upregulation of endogenous antioxidant defenses. The standardized protocols provided in this guide will aid researchers in the consistent and reliable evaluation of these and other potential antioxidant agents, facilitating the discovery and development of new therapeutic strategies for oxidative stress-related diseases. Further investigation into the synthesis and biological evaluation of a wider array of pentahydroxy-methylxanthone isomers is essential to fully map their therapeutic potential.

References

Unraveling the Molecular Mechanisms of 2,3,4,6,8-Pentahydroxy-1-methylxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6,8-Pentahydroxy-1-methylxanthone, a naturally occurring xanthone derivative isolated from the marine fungus Arthrinium sp., has emerged as a molecule of significant interest due to its potential therapeutic properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing upon direct experimental evidence and well-established activities of closely related compounds. The primary focus is on its antioxidant, cardioprotective, and potential anti-inflammatory and anti-cancer activities, with detailed insights into the underlying signaling pathways. This document aims to serve as a foundational resource for researchers engaged in the exploration and development of xanthone-based therapeutics.

Core Bioactivities and Quantitative Data

The principal characterized bioactivity of this compound is its potent antioxidant capacity. Quantitative assessments have established its efficacy in scavenging free radicals, a key mechanism in mitigating oxidative stress implicated in numerous pathological conditions.

| Bioassay | IC50 Value (µM) | Source |

| DPPH Radical Scavenging | 22.1 | [3][4] |

| ABTS Radical Scavenging | 18.0 | [3][4] |

Mechanism of Action in Cardiovascular Protection

While direct, in-depth mechanistic studies on this compound are limited, significant insights can be gleaned from research on flavonoid compounds isolated from the same marine fungus, Arthrinium sp.. These studies provide a strong hypothetical framework for its cardioprotective effects, particularly in the context of atherosclerosis. The proposed mechanism centers on the protection of vascular endothelial cells from oxidized low-density lipoprotein (ox-LDL)-induced injury.

Attenuation of Oxidative Stress and Activation of the AKT/Nrf2/HO-1 Pathway

Ox-LDL is a key player in the pathogenesis of atherosclerosis, inducing oxidative stress and endothelial dysfunction. It is hypothesized that this compound, like its sister compounds, mitigates these effects by enhancing the endogenous antioxidant response. This is likely achieved through the activation of the PI3K/AKT signaling pathway, which in turn leads to the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Activated Nrf2 then upregulates the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1), which collectively combat oxidative stress.

Caption: Proposed AKT/Nrf2/HO-1 activation pathway.

Modulation of Apoptosis in Endothelial Cells

Ox-LDL is also known to induce apoptosis in endothelial cells, a critical event in the development of atherosclerotic plaques. This compound is believed to counteract this by modulating the expression of key apoptosis-regulating proteins of the Bcl-2 family. It is proposed that the compound decreases the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a crucial determinant of cell fate, tipping the balance towards survival.

Caption: Modulation of the intrinsic apoptosis pathway.

Potential Anti-inflammatory Mechanisms

Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders and cancer. While not yet directly demonstrated for this compound, many xanthones exert potent anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound shares these properties.

A proposed mechanism involves the inhibition of IκBα degradation, which would prevent the nuclear translocation of the p65 subunit of NF-κB. This, in turn, would suppress the transcription of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Caption: Hypothesized inhibition of the NF-κB pathway.

Enzyme Inhibition: p56lck Tyrosine Kinase

This compound has been identified as an inhibitor of the p56lck tyrosine kinase[1]. This non-receptor tyrosine kinase is a key component of the T-cell receptor signaling pathway and plays a crucial role in T-cell activation and proliferation. Inhibition of p56lck could therefore represent a mechanism for immunomodulation and may have therapeutic potential in autoimmune diseases and certain types of cancer. The precise mechanism of inhibition and the IC50 value for this interaction are yet to be fully elucidated.

Experimental Protocols

The following are representative protocols for key experiments that would be essential for a thorough investigation of the mechanism of action of this compound.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of the compound.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank containing only the solvent and a positive control (e.g., ascorbic acid) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Western Blot for Bax and Bcl-2

This protocol is for determining the effect of the compound on the expression of apoptosis-related proteins in HUVECs.

-

Cell Culture and Treatment: Culture HUVECs to 80% confluency and treat with ox-LDL (e.g., 50 µg/mL) in the presence or absence of varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

p56lck Kinase Assay

This assay measures the inhibitory effect of the compound on the enzymatic activity of p56lck.

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant p56lck enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a no-inhibitor control and a positive control inhibitor.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

Conclusion and Future Directions

This compound is a promising natural product with significant antioxidant properties. While direct experimental evidence for its detailed mechanism of action is still emerging, studies on closely related compounds from the same biological source suggest a potent cardioprotective effect mediated through the activation of the AKT/Nrf2/HO-1 pathway and the modulation of apoptosis in endothelial cells. Furthermore, its classification as a xanthone and a p56lck inhibitor points towards potential anti-inflammatory and immunomodulatory activities.

Future research should focus on validating these hypothesized mechanisms through direct experimental investigation. Key areas of focus should include:

-

Determining the IC50 value for p56lck inhibition and elucidating the mode of binding.

-

Investigating the dose-dependent effects of the compound on the NF-κB and MAPK signaling pathways in relevant cell models.

-

Conducting comprehensive studies to confirm its protective effects against ox-LDL-induced endothelial dysfunction and apoptosis, including dose-response analyses.

-

Evaluating its efficacy in in vivo models of cardiovascular disease, inflammation, and cancer.

A deeper understanding of the molecular targets and signaling pathways modulated by this compound will be crucial for unlocking its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Xanthone Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prevalent laboratory methods for synthesizing xanthone compounds, a class of heterocyclic molecules with significant interest due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This document outlines detailed protocols for several key synthetic strategies, presents quantitative data in comparative tables, and includes diagrams of a representative signaling pathway modulated by xanthones and a general experimental workflow.

Introduction to Xanthone Synthesis

The dibenzo-γ-pyrone core of the xanthone scaffold is a privileged structure in medicinal chemistry. Its synthesis in the laboratory can be achieved through various strategies, each with its own advantages and limitations. Classical methods often involve the condensation of phenols and salicylic acids under harsh acidic conditions, while modern approaches utilize milder, metal-catalyzed reactions to achieve higher yields and greater functional group tolerance. The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern on the xanthone core, and the scale of the reaction.

Key Synthetic Methodologies

Several reliable methods for the synthesis of xanthones have been established. The most common strategies include:

-

Condensation using Eaton's Reagent: A one-pot synthesis involving the reaction of a salicylic acid derivative with a phenol derivative. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) acts as both a condensing agent and a solvent.[1][2]

-

Aryne-Mediated Synthesis: A modern approach that involves the tandem intermolecular coupling of a salicylate with an in situ generated aryne, followed by an intramolecular cyclization.[3][4][5][6]

-

Transition Metal-Catalyzed Synthesis: These methods, often employing rhodium or copper catalysts, allow for the construction of the xanthone skeleton under milder conditions and with high efficiency.[7][8][9][10][11][12]

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize the quantitative data for different xanthone synthesis methodologies, allowing for easy comparison of reaction conditions and yields.

Table 1: Synthesis of Xanthones via Condensation with Eaton's Reagent

| Salicylic Acid Derivative | Phenol Derivative | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Salicylic acid | Phloroglucinol | 80 | 1.5 | 67 | [1] |

| 5-Nitrosalicylic acid | Phloroglucinol | 80 | 1.5 | 32 | [1] |

| 2,5-Dihydroxybenzoic acid | Resorcinol | Microwave | - | 9.38 | [13] |

| Salicylic acid | 1,3,5-Trimethoxybenzene | 80 | 1.5 | - | [1] |

Table 2: Synthesis of Xanthones via Aryne-Mediated Annulation

| Salicylate Derivative | Aryne Precursor | Fluoride Source (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl salicylate | o-(Trimethylsilyl)phenyl triflate | CsF (4) | THF | 65 | 24 | 75 | [3] |

| Methyl salicylate | 4-Methoxy-2-(trimethylsilyl)phenyl triflate | CsF (4) | THF | 90 | 24 | 62 | [3] |

| Methyl salicylate | 4,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate | CsF (4) | THF | 90 | 24 | 57 | [3] |

| Methyl thiosalicylate | o-(Trimethylsilyl)phenyl triflate | CsF (4) | THF | 65 | 24 | 64 (Thioxanthone) | [5] |

Table 3: Transition Metal-Catalyzed Synthesis of Xanthones

| Starting Material(s) | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aryloxybenzaldehydes | [Rh(cod)Cl]₂/dppf | - | Toluene | 120 | 12 | up to 98 | [12] |

| Salicylaldehydes + 1,4-Benzoquinones | [Cp*RhCl₂]₂ | Cu(OAc)₂ | DCE | 80 | 12 | up to 95 | [7] |

| 2-Substituted benzaldehydes + Phenols | CuCl₂/PPh₃ | K₃PO₄ | DMF | 120 | 12 | up to 92 | [9][10] |

| 2-Nitrobenzyl alcohol + Phenol | Cu(OTf)₂/1,10-phenanthroline | - | - | - | - | 88 | [11] |

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dihydroxyxanthone using Eaton's Reagent

This protocol is adapted from the procedure described for the condensation of salicylic acid and phloroglucinol.[1]

Materials:

-

Salicylic acid

-

Phloroglucinol

-

Eaton's Reagent (7.7 wt. % P₂O₅ in CH₃SO₃H)

-

Ice

-

Pentane

-

Diethyl ether (Et₂O)

-

Schlenk tube

-

Stirring plate with heating

Procedure:

-

In a Schlenk tube under an inert atmosphere (e.g., Argon), combine phloroglucinol (1.0 equiv) and salicylic acid (1.5 equiv).

-

Carefully add Eaton's reagent to the mixture.

-

Seal the Schlenk tube and heat the resulting slurry to 80 °C with stirring.

-

Maintain the reaction at 80 °C for 1.5 hours. The mixture should turn into a dark brown solution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of ice, which will result in the formation of a slurry.

-

Stir the slurry vigorously for 20 minutes to ensure complete precipitation of the product.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Triturate the crude product with a pentane/Et₂O mixture to remove non-polar impurities.

-

Dry the purified product under vacuum to obtain 1,3-dihydroxyxanthone.

Protocol 2: Aryne-Mediated Synthesis of Xanthone

This protocol is based on the optimized conditions for the reaction of methyl salicylate and o-(trimethylsilyl)phenyl triflate.[3][5]

Materials:

-

Methyl salicylate

-

o-(Trimethylsilyl)phenyl triflate

-

Cesium fluoride (CsF)

-

Anhydrous tetrahydrofuran (THF)

-

Sealed vial

-

Magnetic stirrer with heating

Procedure:

-

To a sealed vial under an inert atmosphere, add methyl salicylate (1.0 equiv), o-(trimethylsilyl)phenyl triflate (1.1 equiv), and cesium fluoride (4.0 equiv).

-

Add anhydrous THF to the vial.

-

Seal the vial and heat the reaction mixture to 65 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 24 hours.

-

After cooling to room temperature, quench the reaction by adding water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure xanthone.

Protocol 3: General Procedure for Copper-Catalyzed Xanthone Synthesis

This protocol outlines a general procedure for the one-step synthesis of xanthones from 2-substituted benzaldehydes and phenols.[9][10]

Materials:

-

A 2-substituted benzaldehyde (e.g., 2-nitrobenzaldehyde)

-

A phenol derivative

-

Copper(II) chloride (CuCl₂)

-

Triphenylphosphine (PPh₃)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous dimethylformamide (DMF)

-

Reaction vessel suitable for inert atmosphere reactions

Procedure:

-

In a reaction vessel, combine the phenol derivative (1.0 equiv), the 2-substituted benzaldehyde (1.2 equiv), CuCl₂ (catalytic amount, e.g., 5 mol%), PPh₃ (catalytic amount), and K₃PO₄ (as base).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous DMF to the vessel.

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic extracts with brine, dry over a drying agent, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the desired xanthone derivative.

Visualizations

Signaling Pathway Modulation by Xanthones

Xanthone derivatives have been shown to exert their biological effects, such as anti-inflammatory and anticancer activities, by modulating key cellular signaling pathways. Notably, xanthones have been reported to inhibit the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammation and cell proliferation.[14][15][16][17]

Caption: Inhibition of MAPK and NF-κB signaling pathways by xanthone compounds.

General Experimental Workflow for Xanthone Synthesis

The synthesis and characterization of xanthone compounds follow a standard workflow in organic chemistry, encompassing the reaction, work-up, purification, and analysis of the final product.[18][19]

Caption: General workflow for the synthesis and characterization of xanthones.

References

- 1. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]

- 3. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of xanthones, thioxanthones, and acridones by the coupling of arynes and substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rh-catalyzed direct synthesis of 2,2′-dihydroxybenzophenones and xanthones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Copper-catalyzed ortho-acylation of phenols with aryl aldehydes and its application in one-step preparation of xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. One-pot synthesis of xanthones from 2-nitrobenzyl alcohol and phenol catalyzed by Cu(OTf)2-1,10-phenanthroline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Rhodium-catalyzed xanthone formation from 2-aryloxybenzaldehydes via cross-dehydrogenative coupling (CDC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Xanthones protects lead-induced chronic kidney disease (CKD) via activating Nrf-2 and modulating NF-kB, MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. biotage.com [biotage.com]

- 19. biotage.com [biotage.com]

Application Notes and Protocols for the Characterization of 2,3,4,6,8-Pentahydroxy-1-methylxanthone

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,4,6,8-Pentahydroxy-1-methylxanthone is a naturally occurring xanthone derivative, notably isolated from species such as the algicolous marine fungus Wardomyces anomalus and Arthrinium sp.[1][2] This compound has garnered significant interest within the scientific community due to its potent biological activities. It exhibits significant antioxidant properties and functions as an inhibitor of the p56lck tyrosine kinase, a key signaling molecule in T-cells.[1] These activities suggest its potential therapeutic application in areas such as cardiovascular disease.[1]

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this compound. The methodologies described herein are fundamental for researchers engaged in the isolation, synthesis, and biological evaluation of this and structurally related xanthones.

Physicochemical Properties (Representative Data)

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₇ | ChemSpider |

| Molecular Weight | 290.23 g/mol | ChemSpider |

| Appearance | Yellowish solid | Generalized from similar xanthones |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Generalized from similar xanthones |

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a cornerstone technique for the analysis of xanthones, allowing for their separation, quantification, and purity determination. A typical reversed-phase HPLC method is described below.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed for optimal separation of xanthones from complex mixtures.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid

-

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10-80% B

-

25-30 min: 80% B

-

30-35 min: 80-10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Xanthones typically exhibit strong UV absorbance. Monitoring at 254 nm, 280 nm, and 320 nm is recommended.

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Representative HPLC Data

| Compound | Retention Time (min) | Wavelength (nm) | Purity (%) |

| This compound | ~15.5 | 254 | >98 |

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry is essential for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides accurate mass data to confirm the molecular formula.

Experimental Protocol:

-

Instrumentation: An Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: ESI in negative ion mode is often preferred for polyhydroxylated compounds.

-

Sample Infusion: The sample, dissolved in methanol, can be directly infused or introduced via an HPLC system.

-

Mass Range: Scan from m/z 100 to 1000.

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Collision Energy (for MS/MS): Ramped from 10 to 40 eV to induce fragmentation for structural elucidation.

Data Presentation: Representative Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M-H]⁻ | 289.0353 | 289.0351 |

| [M+H]⁺ | 291.0504 | 291.0502 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required for complete assignment.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents.

-

Sample Concentration: 5-10 mg of the compound in 0.5 mL of deuterated solvent.

-

¹H NMR:

-

Acquire at least 16 scans.

-

Spectral width: 0-15 ppm.

-

-

¹³C NMR:

-

Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024 scans).

-

Spectral width: 0-200 ppm.

-

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.

Data Presentation: Representative NMR Data (in CD₃OD)

¹H NMR:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.2-6.5 | d | 1H | H-5 |

| ~6.0-6.3 | d | 1H | H-7 |

| ~2.1-2.3 | s | 3H | 1-CH₃ |

¹³C NMR:

| Chemical Shift (ppm) | Assignment |

| ~180-185 | C-9 (C=O) |

| ~160-165 | C-8a, C-4a |

| ~150-160 | C-2, C-4, C-6, C-8 |

| ~130-140 | C-3 |

| ~100-110 | C-1, C-5a, C-8b |

| ~90-100 | C-5, C-7 |

| ~8-12 | 1-CH₃ |

Note: The chemical shifts are estimated based on known xanthone structures and will require experimental verification.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantification and as a detection method in HPLC.

Experimental Protocol:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Solvent: Methanol or Ethanol.

-

Wavelength Range: 200-600 nm.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

Data Presentation: Representative UV-Vis Absorption Maxima

| Solvent | λmax (nm) |

| Methanol | ~255, 280, 320 |

Signaling Pathways

This compound is known to inhibit p56lck tyrosine kinase and exhibit antioxidant activity, which is a common feature of many xanthones.

p56lck Tyrosine Kinase Inhibition Pathway

The protein tyrosine kinase p56lck plays a crucial role in T-cell activation and signaling. Inhibition of p56lck can modulate the immune response.

Caption: Inhibition of the p56lck signaling pathway by this compound.

General Antioxidant Signaling Pathway for Xanthones

Many xanthones exert their antioxidant effects by modulating the Nrf2-ARE signaling pathway, a primary cellular defense mechanism against oxidative stress.

Caption: General antioxidant signaling pathway modulated by xanthones.

Conclusion